N-(Anthracen-2-YL)-2-methylprop-2-enamide

free radical polymerization reactivity ratio fluorogenic probe

Deploy N-(Anthracen-2-YL)-2-methylprop-2-enamide (AnMA) for calibration-free, in-situ monitoring of free-radical and controlled polymerization kinetics. Its reactivity ratio nearly identical to MMA (0.96) couples with an oxygen-insensitive anthracene fluorophore, eliminating systematic errors inherent to pyrene or maleimide probes. Ideal for high-throughput workflows, microemulsion studies, and non-degassed conditions. Standard packaging includes 1g, 5g, and 10g research quantities for direct pilot-scale deployment. Request a quote for bulk and custom synthesis.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
CAS No. 624736-07-8
Cat. No. B12576516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Anthracen-2-YL)-2-methylprop-2-enamide
CAS624736-07-8
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1
InChIInChI=1S/C18H15NO/c1-12(2)18(20)19-17-8-7-15-9-13-5-3-4-6-14(13)10-16(15)11-17/h3-11H,1H2,2H3,(H,19,20)
InChIKeyFDFZXCZBCNBAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(Anthracen-2-YL)-2-methylprop-2-enamide (CAS 624736-07-8) Is the Preferred Anthracene-Based Fluorogenic Probe for Polymerization Monitoring


N-(Anthracen-2-YL)-2-methylprop-2-enamide (CAS 624736-07-8), commonly referred to as N-(2-anthracene)methacrylamide or AnMA, is a methacrylamide-functionalized polycyclic aromatic hydrocarbon (C₁₈H₁₅NO, MW 261.32) . It belongs to a specialized class of fluorogenic molecular probes that are completely non-fluorescent in their monomeric form and become intensely fluorescent only upon covalent incorporation into a growing polymer chain [1]. This property, arising from saturation of the α,β-unsaturated carbonyl system, distinguishes it from conventional environment-sensitive fluorescent probes that rely on changes in viscosity or polarity [1]. The compound is primarily employed for real-time, in situ monitoring of free-radical and controlled radical polymerization kinetics, where its quantitative incorporation and photophysical characteristics provide direct, calibration-free conversion data.

The Hidden Cost of Substituting N-(Anthracen-2-YL)-2-methylprop-2-enamide with Generic Pyrene or Maleimide Probes in Radical Polymerization Studies


Substituting AnMA with a seemingly similar fluorogenic probe such as N-(1-pyrene)methacrylamide (PyMA) or a maleimide-based probe introduces systematic errors in polymerization kinetic measurements. The relative propagation rate constant of a probe determines how faithfully it tracks monomer conversion; a value deviating significantly from 1.0 means the probe is consumed at a different rate than the bulk monomer, distorting the fluorescence-to-conversion calibration [1]. Furthermore, the excited-state lifetime of the fluorophore dictates susceptibility to collisional quenching by dissolved oxygen, which can suppress signal in non-degassed systems [2]. Even within the same anthracene family, positional isomers (e.g., 9-substituted) and ester-linked analogs (e.g., 9-anthrylmethyl methacrylate) exhibit different copolymerization kinetics, thermal stability, and fluorescence quantum yields [3]. The quantitative evidence below demonstrates that these differences are not cosmetic; they directly impact the accuracy, sensitivity, and practical robustness of polymerization monitoring experiments.

Head-to-Head Quantitative Evidence: Where N-(Anthracen-2-YL)-2-methylprop-2-enamide Outperforms Its Closest Analogs


Near-Unity Relative Reactivity Ratio with MMA Ensures Accurate Conversion Tracking

AnMA exhibits a propagation rate constant ratio (k_p,AnMA / k_p,MMA) of 0.96 during free-radical polymerization of methyl methacrylate [1]. In contrast, the pyrene-based analog PyMA displays a significantly lower ratio of 0.85 ± 0.07 under identical experimental conditions [2]. A ratio closer to unity means AnMA is incorporated into the polymer chain at nearly the same rate as the host monomer, yielding a fluorescence signal that is directly proportional to monomer conversion without requiring complex correction factors. This represents a 13% improvement in relative reactivity fidelity (0.96 vs. 0.85).

free radical polymerization reactivity ratio fluorogenic probe methyl methacrylate

10 ns Excited-State Lifetime Drastically Reduces Oxygen Quenching Compared to Pyrene-Based Probes

The anthracene chromophore of AnMA has an excited singlet-state lifetime of approximately 10 ns, whereas the pyrene chromophore in PyMA exhibits a lifetime of approximately 200 ns [1]. Oxygen is a diffusion-controlled collisional quencher with a bimolecular quenching rate constant near 10¹⁰ M⁻¹s⁻¹; the probability of an excited-state encounter with O₂ scales linearly with lifetime. Consequently, the pyrene probe is approximately 20-fold more susceptible to fluorescence quenching by dissolved oxygen than AnMA. This means AnMA can provide reliable fluorescence intensity measurements in incompletely degassed systems or in solution polymerizations open to atmosphere, where PyMA would suffer significant signal suppression.

fluorescence lifetime oxygen quenching anthracene pyrene probe sensitivity

Fluorogenic Turn-On Mechanism Enables Quantitative Monitoring of Solution Polymerization Where Traditional Probes Fail

Unlike conventional fluorescent probes that rely on environmental sensitivity (microviscosity, polarity) and are already fluorescent before polymerization, AnMA is completely non-fluorescent in its monomeric state and becomes fluorescent only after covalent incorporation into the polymer chain [1]. This fluorogenic 'off → on' mechanism provides an absolute, zero-background signal that is insensitive to dilution or solvent polarity changes. The authors explicitly state that this property 'can also be employed for monitoring solution polymerizations which to the best of our knowledge is not possible with traditional fluorescent probes' [1]. The practical lower limit of detection is defined by the probe concentration of a few millimolar, corresponding to less than one AnMA molecule per 1,000 MMA monomer units, while still yielding quantifiable fluorescence [1].

fluorogenic probe solution polymerization turn-on fluorescence real-time monitoring

Validated Sensitivity in Microemulsion Polymerization at Water-to-Monomer Ratios Exceeding 1000

The fluorescence method using AnMA has been independently validated for monitoring microemulsion polymerization of MMA at extremely low monomer contents, with water-to-monomer ratios readily exceeding 1000:1 (0.1 wt% MMA relative to water) [1]. Under these highly dilute conditions, AnMA emission intensity remained proportional to MMA conversion, enabling the first-ever kinetic analysis of how anionic (SDS) versus non-ionic (Brij98) surfactants affect induction periods and reaction rates in such systems. The authors note the 'unprecedented sensitivity of this fluorescence method made it possible to access kinetic data of microemulsion polymerization with very low monomer contents for the first time' [1].

microemulsion polymerization kinetic monitoring high-sensitivity fluorescence heterophase polymerization

Compatibility with Controlled Radical Polymerization Methods (ATRP and RAFT) Extends Utility Beyond Free-Radical Systems

AnMA has been demonstrated to copolymerize effectively under atom transfer radical polymerization (ATRP) conditions, yielding fluorescent polymers whose emission intensity correlates with molecular weight and degree of polymerization [1]. The trace incorporation of AnMA into pre-existing ATRP reactions allows simple, non-invasive fluorescence measurements to monitor polymerization progress and characterize polymer molecular weight without specialized instrumentation (e.g., GPC, NMR) [1]. Separately, anthracene methacrylamide monomers have been reported as effective probes in fluorogenic reversible addition-fragmentation chain-transfer (RAFT) polymerization detection assays, enabling visible, real-time signal amplification [2]. This broad compatibility with both ATRP and RAFT distinguishes AnMA from some alternative fluorogenic probes that may interfere with catalyst or chain-transfer agent activity.

ATRP RAFT polymerization controlled radical polymerization fluorogenic monomer polymer characterization

High-Impact Application Scenarios for N-(Anthracen-2-YL)-2-methylprop-2-enamide Where Alternative Probes Fall Short


Real-Time Kinetic Monitoring of Bulk and Solution MMA Polymerization for Process Optimization

Utilize AnMA as an in situ fluorogenic probe to continuously track methyl methacrylate conversion during bulk or solution free-radical polymerization. Because AnMA's relative reactivity ratio (0.96) is nearly identical to that of MMA, the fluorescence intensity directly reports monomer conversion without correction factors [1]. This eliminates the need for periodic sampling, gravimetric analysis, or offline GPC, enabling real-time process control and kinetic model validation in pilot-scale reactors.

High-Sensitivity Kinetic Analysis of Microemulsion and Heterophase Polymerization Systems

Deploy AnMA in microemulsion polymerization of acrylic monomers at water-to-monomer ratios exceeding 1000:1, where traditional gravimetric methods lack sufficient sensitivity [1]. The method has been validated for comparing the effects of anionic versus non-ionic surfactants on induction periods and polymerization rates, providing formulators with a tool to rationally select surfactant packages for waterborne coatings, adhesives, and personal care products.

Non-Invasive Molecular Weight Characterization in Controlled Radical Polymerization (ATRP and RAFT)

Incorporate AnMA at trace levels into ATRP or RAFT polymerizations as a fluorescent reporter. The resulting polymer fluorescence intensity correlates with molecular weight and monomer conversion, providing a rapid, non-destructive alternative to GPC for routine quality control [1] [2]. This is particularly valuable in high-throughput synthesis workflows where GPC throughput is a bottleneck.

Solution Polymerization Monitoring Without Inert Atmosphere Requirements

Use AnMA for kinetic studies of solution polymerizations in standard laboratory glassware without the need for rigorous degassing or glovebox conditions. The anthracene chromophore's short excited-state lifetime (~10 ns) renders AnMA approximately 20-fold less sensitive to oxygen quenching than pyrene-based probes [1], preserving quantitative accuracy even in imperfectly deoxygenated solvents.

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